(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid

Catalog No.
S14629409
CAS No.
M.F
C16H26N2O5
M. Wt
326.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxod...

Product Name

(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid

IUPAC Name

(3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylic acid

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-11-7-5-4-6-10-8-9-12(14(20)21)18(10)13(11)19/h10-12H,4-9H2,1-3H3,(H,17,22)(H,20,21)/t10-,11-,12-/m0/s1

InChI Key

JYNJSLVVNANPCL-SRVKXCTJSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC2CCC(N2C1=O)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)O

The compound (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid is a complex organic molecule characterized by a unique bicyclic structure. It possesses several functional groups, including a tert-butoxycarbonyl group and a carboxylic acid, contributing to its chemical reactivity and potential biological activity. The molecular formula is C16H26N2O4C_{16}H_{26}N_{2}O_{4}, and it has a molecular weight of approximately 326.39 g/mol. This compound is notable for its stereochemistry, indicated by the specific configuration at multiple chiral centers.

Typical of amino acids and related derivatives:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of amines or other derivatives.
  • Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic or basic conditions, regenerating the free amine.

These reactions are essential for synthetic applications and modifications of the compound.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Bicyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The tert-butoxycarbonyl group can be introduced via standard amination techniques.
  • Carboxylic Acid Formation: The final step often involves oxidation or carboxylation processes to yield the carboxylic acid functionality.

These methods require careful control of reaction conditions to ensure high yields and purity.

The applications of (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid span various fields:

  • Pharmaceutical Development: As a potential precursor or intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Used in studies exploring new synthetic methodologies or biological evaluations.
  • Material Science: Investigated for use in developing novel materials with specific chemical properties.

Interaction studies involving this compound are crucial for understanding its behavior in biological systems. Potential areas of study include:

  • Protein Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Metabolic Stability: Assessing how the compound is metabolized in biological systems and its half-life.
  • Synergistic Effects: Investigating interactions with other drugs to enhance therapeutic effects or reduce side effects.

Several compounds share structural similarities with (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid, which highlights its unique features:

Compound NameCAS NumberSimilarity Index
5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid1373028-01-30.98
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid187752-72-30.98
1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid1262408-54-70.98
(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid197142-34-00.97
6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid1417743-24-81.00

These similar compounds often exhibit comparable properties but may differ significantly in their biological activity and synthetic accessibility.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

326.18417193 g/mol

Monoisotopic Mass

326.18417193 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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